molecular formula C12H18O2 B14163624 4-(Isopropyl)cyclohexadiene-1-ethyl formate CAS No. 1891096-88-0

4-(Isopropyl)cyclohexadiene-1-ethyl formate

Cat. No.: B14163624
CAS No.: 1891096-88-0
M. Wt: 194.27 g/mol
InChI Key: VQKSHQQZPYHYOS-UHFFFAOYSA-N
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Description

4-(Isopropyl)cyclohexadiene-1-ethyl formate is an organic compound with the molecular formula C12H18O2. It is known for its sweet, floral, fruity, herbal, and minty odor . This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl)cyclohexadiene-1-ethyl formate typically involves the esterification of 4-(isopropyl)cyclohexadiene-1-ethanol with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl)cyclohexadiene-1-ethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isopropyl)cyclohexadiene-1-ethyl formate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-(Isopropyl)cyclohexadiene-1-ethyl formate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Isopropyl)cyclohexadiene-1-ethanol: The alcohol precursor to the formate ester.

    4-(Isopropyl)cyclohexadiene-1-carboxylic acid: The oxidized form of the compound.

    4-(Isopropyl)cyclohexadiene-1-ethyl acetate: Another ester derivative with different properties.

Uniqueness

4-(Isopropyl)cyclohexadiene-1-ethyl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry, setting it apart from similar compounds .

Properties

CAS No.

1891096-88-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(4-propan-2-ylcyclohexa-1,4-dien-1-yl)ethyl formate

InChI

InChI=1S/C12H18O2/c1-10(2)12-5-3-11(4-6-12)7-8-14-9-13/h3,6,9-10H,4-5,7-8H2,1-2H3

InChI Key

VQKSHQQZPYHYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC(=CC1)CCOC=O

Origin of Product

United States

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